3-(Quinolin-3-ylamino)phenol
Description
Contextualization within Quinoline (B57606) and Phenol (B47542) Chemical Biology
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govgoogle.com The nitrogen atom in the quinoline ring and the ability of the planar ring system to intercalate with biological macromolecules like DNA are key features driving its pharmacological potential.
Similarly, the phenol group is a common functional group in many biologically active compounds and natural products. orientjchem.org Phenolic compounds are well-known for their antioxidant, antiseptic, and anti-inflammatory activities. orientjchem.org The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
The combination of a quinoline and a phenol moiety in a single molecule, as in the hypothetical case of 3-(Quinolin-3-ylamino)phenol, suggests the potential for synergistic or novel biological activities. The amino linker connects these two important pharmacophores, and its position on both rings would be critical in defining the molecule's three-dimensional shape and its interaction with biological targets.
Overview of the Chemical Structure and its Relevance in Medicinal Chemistry
The chemical structure of this compound features a quinoline ring linked at its 3-position to the amino group of a 3-aminophenol (B1664112). This specific arrangement, with the linkage at the 3-position of the quinoline, is less common in extensively studied quinoline-based drugs, where substitution at positions 4, 7, or 8 is more frequently observed. For instance, the 4-aminoquinoline (B48711) scaffold is the basis for well-known antimalarial drugs like chloroquine.
The "meta" substitution on the phenol ring is also a significant structural feature. The relative positions of the hydroxyl and amino groups on the phenyl ring influence the electronic properties and conformational flexibility of the molecule. In medicinal chemistry, such structural isomers can exhibit vastly different biological activities and pharmacokinetic properties.
Rationale for Comprehensive Research into this compound and its Analogues
Given the proven track record of both quinoline and phenol derivatives in drug development, there is a strong rationale for the synthesis and investigation of hybrid molecules like this compound. Research into this compound and its analogues could lead to the discovery of novel therapeutic agents.
Specifically, the exploration of such compounds could be driven by:
Drug Discovery: Screening for activity against a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and phenol rings, as well as the amino linker, to understand how structural changes affect biological activity. This could lead to the optimization of lead compounds with improved potency and selectivity.
Chemical Probe Development: Use as a tool to investigate the function of specific biological pathways or targets.
However, without any published research, the potential of this compound remains purely theoretical. The absence of this compound from the major chemical supplier catalogs and research literature suggests that it may be a novel chemical entity that has not yet been synthesized or characterized, or that research on it is proprietary and not publicly disclosed.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(quinolin-3-ylamino)phenol |
InChI |
InChI=1S/C15H12N2O/c18-14-6-3-5-12(9-14)17-13-8-11-4-1-2-7-15(11)16-10-13/h1-10,17-18H |
InChI Key |
WLTPUNDGJDYADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
In Vitro Pharmacological Investigations of 3 Quinolin 3 Ylamino Phenol and Its Derivatives
Antimicrobial Activity Profiling
Antifungal Efficacy
The quinoline (B57606) scaffold is a significant pharmacophore in the development of new antifungal agents. nih.gov While direct studies on the antifungal properties of 3-(quinolin-3-ylamino)phenol are not extensively documented in the cited literature, research into its derivatives and related quinoline structures reveals a promising potential for combating various fungal pathogens. nih.govnih.gov The versatility of the quinoline nucleus allows for structural modifications that can lead to compounds with a broad spectrum of biological actions, including potent antifungal effects. nih.govnih.gov
Investigations into a series of quinoline derivatives have demonstrated notable in vitro antifungal activity, in some cases comparable to or exceeding that of the standard drug fluconazole. nih.gov For instance, derivatives such as 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol have shown significant efficacy. nih.gov The antifungal action of quinoline derivatives can be selective. Certain modified quinolines exhibit potent anti-Candida action, while others demonstrate selective efficacy against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. nih.gov This selectivity highlights the potential for developing targeted therapies for specific types of fungal infections. nih.gov The ongoing challenge of multidrug resistance in fungal pathogens necessitates the exploration of new chemical entities, and quinoline derivatives represent a valuable class of compounds in this pursuit. nih.govresearchgate.net
Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Fungal Strains Tested | Observed Activity (MIC*) | Reference |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans, Candida spp., Aspergillus spp. | MIC of 15.6 µg/mL against C. neoformans; 62.5 µg/mL against other fungi. | mdpi.com |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various fungal strains | Activity comparable to or higher than standard fluconazole. | nih.gov |
| Substituted Quinoline Derivatives (Compound 2 and 3) | Candida spp. | Selective anti-Candida action with MICs ranging from 25–50 μg/mL. | nih.gov |
| Substituted Quinoline Derivative (Compound 5) | Dermatophyte strains | Selective anti-dermatophytic action with MICs ranging from 12.5–25 μg/mL. | nih.gov |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Investigations against Drug-Resistant Microorganisms (e.g., MRSA)
The emergence of drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, driving the search for novel antimicrobial agents. researchgate.net Quinoline and its derivatives have been identified as a versatile class of heterocyclic compounds with a wide range of biological activities, including potent antibacterial effects against resistant strains. nih.govnih.gov
Numerous studies have synthesized and evaluated various quinoline derivatives for their efficacy against MRSA. These investigations have shown that specific structural modifications to the quinoline core can yield compounds with significant anti-MRSA activity. nih.govmdpi.com For example, indolo[3,2-b]quinoline and benzofuro[3,2-b]quinoline analogs have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against MRSA strains. nih.gov Similarly, other derivatives, such as those incorporating an indole moiety or a thiazolidinone ring, have displayed excellent bactericidal activity against MRSA with MIC values ranging from 1.5 to 20 µg/mL. nih.govnih.gov The mechanism of action for these compounds is an area of active investigation, with some studies suggesting they may interfere with essential bacterial processes. The consistent finding of potent anti-MRSA activity among diverse quinoline derivatives underscores the value of this scaffold in developing new antibiotics to combat drug-resistant infections. nih.gov
Anti-MRSA Activity of Selected Quinoline Derivatives
| Compound/Derivative | MRSA Strain(s) | MIC* (µg/mL) | Reference |
|---|---|---|---|
| Indolo[3,2-b]quinoline analog (23) | OM481, OM584 | 2 | nih.gov |
| Benzofuro[3,2-b]quinoline (24) | OM481, OM584 | 2 | nih.gov |
| Indolo[2,3-b]quinoline (Compound 9) | ATCC33591, R3545, R3889, R3890 | 1-2 | nih.gov |
| Fluoroquinolone derivative (Compound 29) | MRSA 14-4, MRSA 14-5 | 2 | nih.gov |
| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | Staphylococcus aureus MRSA | 20 ± 3.3 | nih.gov |
| 6-Bromoquinolin-4-ol derivative (3e) | MRSA | Showed highest activity among tested derivatives. | mdpi.com |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Antioxidant Activity Assessment
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of this compound and its derivatives can be effectively evaluated through free radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive free radicals. mdpi.comnih.gov The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.gov
In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. nih.govmdpi.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of its characteristic blue-green color. lew.ro Studies on various quinoline derivatives have demonstrated their capacity to scavenge these radicals. For instance, synthetic 1-methyl-3-allylthio-4-(phenylamino)quinolinium bromide derivatives have shown notable antioxidant activity against the ABTS cation radical. mdpi.com Interestingly, the efficacy can differ between assays; some derivatives that are highly active against ABTS show less potential against the DPPH radical, highlighting the importance of using multiple assays to comprehensively assess antioxidant capacity. mdpi.com The presence of hydroxyl (-OH) or amino (-NH) groups on the quinoline or associated phenyl rings often contributes significantly to the radical scavenging activity. iau.ir
Radical Scavenging Activity of Synthetic Quinoline Derivatives
| Compound | DPPH Radical Scavenging | ABTS Cation Radical Scavenging | Reference |
|---|---|---|---|
| 1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1) | Low activity | Active | mdpi.com |
| 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2) | Low activity | Highest activity among tested | mdpi.com |
| 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3) | Noticeable potential | Active | mdpi.com |
Qualitative summary of antioxidant potential as reported in the study. mdpi.com
Reducing Power and Electrochemical Methods
The antioxidant activity of phenolic compounds like this compound can also be characterized by their reducing power, which reflects their electron-donating capability. nih.govmdpi.com A common spectrophotometric method for this is the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in an acidic medium. mdpi.com An increase in absorbance at 700 nm indicates a greater reducing power of the tested compound. nih.gov This ability to donate electrons is a key mechanism of antioxidant action. mdpi.com
In addition to spectrophotometric assays, electrochemical methods provide a rapid and sensitive means to evaluate antioxidant capacity. nih.govmdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to determine the oxidation potential of a compound. mdpi.com Antioxidants are easily oxidized; therefore, a lower oxidation potential corresponds to a higher antioxidant activity. mdpi.com These methods can be used to calculate an electrochemical index (EI), which is directly proportional to the antioxidant power. mdpi.com Studies on 4-thiosubstituted quinolines have utilized electrochemical approaches to confirm their antioxidant properties by observing their effects on the oxidation of bivalent iron, a process relevant to the generation of reactive oxygen species in vivo. biointerfaceresearch.com
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Isoform Inhibition (hCA I and hCA II)
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a critical role in various physiological processes. tandfonline.com The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are significant targets for inhibition. Quinoline-based compounds have emerged as a promising class of carbonic anhydrase inhibitors. nih.gov
Research has focused on benzenesulfonamide (B165840) derivatives incorporating a quinoline moiety, as the primary sulfonamide group is a crucial zinc-binding group within the enzyme's active site. tandfonline.comtandfonline.com Studies on novel series of 3-(quinolin-4-ylamino)benzenesulfonamides have demonstrated that these compounds can inhibit hCA I and hCA II at varying degrees. tandfonline.comnih.gov Inhibition constants (Kᵢ) have been reported in the low micromolar to nanomolar range. tandfonline.comnih.gov For instance, certain 7-chloro-6-fluoro substituted sulfonamide derivatives proved to be highly potent inhibitors of hCA II, with Kᵢ values as low as 83 nM. nih.govtandfonline.com Similarly, 8-substituted quinoline-2-carboxamides have shown low nanomolar inhibitory profiles against both hCA I and hCA II. tandfonline.com The inhibitory activity is highly dependent on the substitution pattern on the quinoline ring, indicating that specific structural features govern the potency and selectivity of these inhibitors against different CA isoforms. tandfonline.comtandfonline.com
Inhibition of hCA I and hCA II by Quinoline Derivatives
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 µM | tandfonline.com |
| hCA II | 0.083–3.594 µM | tandfonline.com | |
| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9–8126 nM | tandfonline.comtandfonline.com |
| hCA II | 33.0–8759 nM | tandfonline.comtandfonline.com | |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I | Generally weak inhibitors (>10 µM) | nih.gov |
| hCA II | Generally weak inhibitors (>10 µM) | nih.gov |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets in cancer chemotherapy. wikipedia.org Quinoline-based compounds have been investigated as potential topoisomerase inhibitors. For instance, a novel series of pyrazolo[4,3-f]quinoline derivatives has been synthesized and evaluated for anticancer and topoisomerase inhibition activities. mdpi.comnih.gov
In one study, forty different pyrazolo[4,3-f]quinoline derivatives were synthesized. mdpi.com The antiproliferative effects of these compounds were initially tested against the NUGC-3 human gastric cancer cell line. mdpi.com The most potent compounds were then further screened against a panel of six cancer cell lines, including ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3. mdpi.com Among these, compounds designated as 1M , 2E , and 2P were found to be the most effective across all cell lines, with GI50 values below 8 µM. mdpi.com
Further investigation into their mechanism of action revealed that these compounds could inhibit topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.comnih.gov Compound 2E demonstrated a particularly strong inhibition of Topo IIα, with an 88.3% reduction in enzyme activity at a 100 µM concentration, which is comparable to the 89.6% inhibition by the standard drug, etoposide. mdpi.com In contrast, the inhibition of Topo I by compounds 2E and 2P was significantly weaker than that of camptothecin (B557342), a known Topo I inhibitor. mdpi.com
Table 1: Topoisomerase Inhibition and Cytotoxicity of Selected Pyrazolo[4,3-f]quinoline Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Topo I Inhibition (%) | Topo IIα Inhibition (%) |
| 1M | NUGC-3 | < 8 | Not Reported | Not Reported |
| 2E | NUGC-3 | < 8 | ~14.5% | 88.3% |
| 2P | NUGC-3 | < 8 | ~12.4% | Inactive |
| Etoposide | - | - | - | 89.6% |
| Camptothecin | - | - | 86.7% | - |
Data sourced from studies on pyrazolo[4,3-f]quinoline derivatives, which are structurally distinct from this compound but represent the quinoline scaffold's potential for topoisomerase inhibition. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov While the broader class of quinazoline-based compounds has been extensively studied as DHFR inhibitors, research has also explored quinoline derivatives for this activity. nih.govmdpi.com
A study focused on the synthesis of quinoline derivatives as potential DHFR inhibitors reported promising results. benthamdirect.com In this research, compounds were synthesized and evaluated for their in vitro inhibitory activity against the human DHFR enzyme. Two compounds, specifically 8-methyl-6-nitroquinoline and 6-bromo-8-methylquinoline , demonstrated potent DFHR inhibitory activity with IC50 values of 12.05 ± 1.55 μM and 10.04 ± 0.73 μM, respectively. benthamdirect.com Molecular docking studies suggested that these compounds have a good binding affinity with the DHFR enzyme. benthamdirect.com
Table 2: In Vitro DHFR Inhibitory Activity of Selected Quinoline Derivatives
| Compound | IC50 (µM) against Human DHFR |
| 8-methyl-6-nitroquinoline | 12.05 ± 1.55 |
| 6-bromo-8-methylquinoline | 10.04 ± 0.73 |
These findings are based on quinoline derivatives and not this compound itself, but they illustrate the potential of the quinoline nucleus for DHFR inhibition. benthamdirect.com
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their overexpression is linked to various pathological conditions, including cancer metastasis. mdpi.com The quinoline scaffold has been identified as a promising structure for the development of MMP inhibitors. nih.gov
Research into 8-hydroxyquinoline derivatives has shown their potential as inhibitors of MMP-2 and MMP-9, two key enzymes in cancer progression. nih.govresearchgate.net In one study, a series of 8-hydroxyquinoline derivatives were designed and synthesized, leading to the identification of compounds 5e and 5h as potent inhibitors of both MMP-2 and MMP-9, with IC50 values in the submicromolar range. nih.gov These compounds also demonstrated anti-proliferative and anti-invasive properties in the A549 lung cancer cell line. nih.gov
Another study identified the quinoline-based compounds clioquinol and chloroxine as MMP-14 inhibitors through a high-throughput screening of an FDA-approved drug library. nih.gov Clioquinol, in particular, showed selectivity for MMP-14 and did not inhibit four other MMPs that were tested. nih.gov
Table 3: MMP Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target MMP | IC50 |
| 5e | MMP-2 / MMP-9 | Submicromolar |
| 5h | MMP-2 / MMP-9 | Submicromolar |
| Clioquinol | MMP-14 | < 30 µM |
| Chloroxine | MMP-14 | < 30 µM |
The data presented is for 8-hydroxyquinoline and other quinoline derivatives, which share structural similarities with this compound, suggesting the potential for this class of compounds to inhibit MMPs. nih.govnih.gov
Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.govwikipedia.org Consequently, Hsp90 inhibitors are being actively investigated as anticancer agents. nih.gov
The aminoquinoline scaffold has been identified as a promising starting point for the development of novel Hsp90 inhibitors. nih.gov In a high-throughput screening study, an aminoquinoline, compound 7 , was identified as a moderate Hsp90 inhibitor. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogues with improved potency. The most promising of these, compound 10 , exhibited low micromolar activity in both a fluorescence polarization assay and a cell-based Western blot assay that measures the degradation of the Hsp90 client protein Her2. nih.gov Further studies on 3-(N-substituted) aminoquinolin-2(1H)-one derivatives also showed potential anticancer activity. researchgate.net
Table 4: Hsp90 Inhibitory Activity of Aminoquinoline Analogues
| Compound | In Vitro Binding Affinity (IC50, µM) | Her2 Degradation (IC50, µM) |
| 7 | 10 | > 50 |
| 10 | 1.6 | 10 |
| 20g | < 1.0 | 20 |
| 20h | 0.8 | 30 |
This data is based on aminoquinoline analogues, which are structurally related to this compound, and suggests the potential for this chemical class to act as Hsp90 inhibitors. nih.gov
Antimalarial Activity Screening
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. youtube.com Research continues to explore new quinoline derivatives to overcome the challenge of drug-resistant malaria. scholarsresearchlibrary.com
Efficacy against Plasmodium falciparum Strains (e.g., Chloroquine-Sensitive and Resistant)
The 4-aminoquinoline (B48711) scaffold has been the subject of extensive research for its antimalarial properties. scholarsresearchlibrary.com Numerous analogues have been synthesized and tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
In one study, a series of 4-aminoquinoline hydrazone analogues were evaluated for their antimalarial activity. nih.gov These compounds were tested against the multidrug-resistant K1 strain of P. falciparum, with IC50 values ranging from 0.026 to 0.219 μM after a 72-hour incubation period. nih.gov The lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (compound 2 ), was further tested against the 3D7 (CQS) and Dd2 (CQR) strains and showed similar activity, indicating a lack of cross-resistance. nih.gov
Another study on 6-chloro-2-arylvinylquinolines identified compounds with potent, low nanomolar antiplasmodial activity against the CQ-resistant Dd2 strain. nih.gov These findings highlight the continued potential of the quinoline scaffold in developing new antimalarials effective against resistant parasites. nih.gov
Table 5: Antimalarial Activity of a 4-Aminoquinoline Hydrazone Analogue (Compound 2)
| P. falciparum Strain | Resistance Profile | IC50 (µM) at 72h |
| K1 | Multidrug-Resistant | ~0.03 |
| 3D7 | Chloroquine-Sensitive | Similar to K1 |
| Dd2 | Chloroquine-Resistant | Similar to K1 |
This data is for a 4-aminoquinoline hydrazone analogue and is presented to illustrate the antimalarial potential of the broader aminoquinoline class. nih.gov
Comparative Antimalarial Potency of this compound Analogues
In a study of amodiaquine analogues, which are 4-aminoquinoline derivatives, modifications to the side chain were shown to significantly impact potency and toxicity. nih.gov For example, new amino derivatives of amodiaquine displayed notable in vitro and in vivo antimalarial activity and a good selectivity index against the highly CQ-resistant K1 strain. scholarsresearchlibrary.com Another series of isotebuquine analogues, which also feature a phenol (B47542) group, exhibited promising in vitro antimalarial activity against both CQS (D6) and CQR (W2) strains of P. falciparum, with IC50 values in the range of 0.3-120 ng/mL. scholarsresearchlibrary.com
These findings suggest that modifications to the amino and phenolic portions of a quinolinylamino phenol scaffold can significantly influence antimalarial potency and that such compounds have the potential for high efficacy against both sensitive and resistant malaria parasites.
Mechanistic Elucidation of 3 Quinolin 3 Ylamino Phenol S Biological Actions
Identification of Molecular Targets and Binding Interactions
Derivatives of the quinoline (B57606) scaffold have been shown to interact with a variety of molecular targets, leading to their observed biological effects.
One key area of investigation has been their role as enzyme inhibitors. For instance, a series of 3-(quinolin-4-ylamino)benzenesulfonamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.govresearchgate.net These enzymes are crucial zinc-containing metalloenzymes involved in numerous physiological processes. nih.govresearchgate.net The inhibitory activity of these quinoline derivatives was found to be dependent on the substitution pattern on the quinoline ring and the nature of the benzenesulfonamide (B165840) group. nih.govresearchgate.net The primary sulfonamide group was identified as a critical zinc-binding group essential for inhibitory activity against hCA II. nih.govresearchgate.net
Another important molecular target for quinoline derivatives is the P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer. nih.gov Certain quinolinone-pyrimidine hybrids have been identified as reversal agents of P-gp-mediated multidrug resistance. nih.gov Molecular modeling and simulation studies have revealed that these compounds bind to key residues within the transmembrane helices of P-gp, thereby inhibiting its drug-efflux function. nih.gov
Furthermore, quinoline-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Additionally, a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was discovered as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR pathway. nih.gov
The table below summarizes the inhibitory activities of selected 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against hCA I and hCA II.
| Compound | Substituent | hCA I K_I (μM) | hCA II K_I (μM) |
| 6a | H | 9.091 | 3.594 |
| 6b | 6-CH₃ | 8.831 | 3.119 |
| 6c | 7-CH₃ | 8.114 | 2.973 |
| 6d | 6,7-di-CH₃ | 7.633 | 2.156 |
| 6e | 7-Cl, 6-F | 2.115 | 0.083 |
| 6f | 8-CF₃ | 0.966 | 0.214 |
| AAZ (Standard) | - | 0.250 | 0.012 |
Investigation of Cellular and Subcellular Effects
The interaction of 3-(quinolin-3-ylamino)phenol derivatives with their molecular targets translates into a range of cellular and subcellular effects. A prominent effect observed with many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death. For example, the mTOR inhibitor PQQ was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through a mitochondrial-dependent pathway. nih.gov This was confirmed by various assays, including annexin-V staining, cell cycle analysis, and the observation of a loss of mitochondrial membrane potential. nih.gov
Another significant cellular effect is the arrest of the cell cycle at specific phases. A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were found to inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest in the sub-G1 phase. nih.gov Similarly, the furo[2,3-b]quinoline (B11916999) derivative CIL-102 induced G2/M phase arrest in colorectal cancer cells. plos.org
Furthermore, some quinoline derivatives can modulate the efflux of fluorescent dyes in cancer cells, indicating an interaction with drug transporters like P-gp. nih.gov For instance, compounds 5c and 7b, which are quinolinone-pyrimidine hybrids, were shown to increase the accumulation of Rhodamine 123 in P-gp-overexpressing cells, demonstrating their ability to inhibit the pump's function. nih.gov
The table below details the cellular effects of selected quinoline derivatives on cancer cell lines.
| Compound/Derivative | Cell Line | Cellular Effect |
| PQQ | HL-60 | Induces apoptosis, loss of mitochondrial membrane potential |
| 1H-pyrazolo[3,4-b]quinolin-3-amines | HCT-116 | Inhibits colony formation, induces apoptosis and sub-G1 arrest |
| CIL-102 | DLD-1 | Induces apoptosis and G2/M cell cycle arrest |
| Quinolinone-pyrimidine hybrids (5c, 7b) | Lucena 1 | Increases accumulation of Rhodamine 123 |
Modulation of Specific Signal Transduction Pathways (e.g., STAT3, PI3K/Akt/mTOR)
The biological activities of this compound and its derivatives are often mediated through the modulation of specific signal transduction pathways that are critical for cancer cell growth and survival.
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently deregulated in various cancers. nih.govfrontiersin.org The quinoline derivative PQQ was identified as a potent inhibitor of this pathway. nih.gov It acts as a dual mTORC1 and mTORC2 inhibitor, effectively blocking the downstream signaling cascade, including the phosphorylation of p70S6K. nih.gov Inhibition of this pathway is a key mechanism contributing to the pro-apoptotic effects of PQQ. nih.gov The activation of the PI3K/Akt/mTOR pathway has also been linked to radioresistance in prostate cancer. umich.edu
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another important oncogenic protein that is a target of quinoline derivatives. researchgate.netscholaris.ca Malfunctions in protein-protein interactions involving STAT3 are implicated in various malignancies. scholaris.ca
The table below summarizes the effects of quinoline derivatives on key signaling pathways.
| Compound/Derivative | Pathway | Effect |
| PQQ | PI3K/Akt/mTOR | Strong inhibition of the entire cascade |
| General Quinoline Derivatives | STAT3 | Inhibition of STAT3 activity |
Interactions with Macromolecules (e.g., DNA, RNA, Proteins)
Quinoline-based compounds can exert their biological effects through direct interactions with essential macromolecules such as DNA, RNA, and proteins.
Several quinoline derivatives have been shown to interfere with DNA structure and the function of DNA-interacting proteins. nih.gov Some of these compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. For example, certain quinoline-based analogs have been shown to intercalate into DNA via the minor groove, which can inhibit DNA methyltransferases. nih.gov
In addition to direct DNA binding, quinoline derivatives can also target proteins that interact with DNA, such as topoisomerases and polymerases. nih.govnih.gov Amsacrine and camptothecin (B557342) are well-known quinoline drugs that inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. nih.gov Furthermore, some quinoline-based compounds have been found to inhibit DNA and RNA polymerases. nih.gov The interaction with these macromolecules can lead to a DNA damage response, as evidenced by the activation of p53 in cancer cells by certain quinoline analogs. nih.gov
The table below provides an overview of the interactions of quinoline derivatives with macromolecules.
| Macromolecule | Type of Interaction | Example Quinoline Derivative(s) |
| DNA | Intercalation (minor groove) | Compounds 9 and 11 (quinoline-based analogs) |
| Proteins | Inhibition of DNA-interacting enzymes | Amsacrine, Camptothecin (Topoisomerase inhibitors) |
| Proteins | Inhibition of DNA/RNA polymerases | Quinoline-based analogs |
| Proteins | Inhibition of DNA methyltransferases | Compounds 9 and 11 (quinoline-based analogs) |
Proposed Pharmacological Mechanisms of Action for this compound Derivatives
Based on the diverse molecular targets and cellular effects observed, several pharmacological mechanisms of action have been proposed for this compound derivatives. These compounds represent a versatile scaffold for the development of targeted anticancer agents. researchgate.netekb.eg
A primary mechanism is the inhibition of key enzymes involved in cancer progression. This includes the inhibition of protein kinases such as those in the PI3K/Akt/mTOR and MAPK signaling pathways, as well as enzymes like carbonic anhydrases. ekb.egnih.govnih.gov By blocking the activity of these enzymes, quinoline derivatives can disrupt critical cellular processes, leading to cell cycle arrest and apoptosis.
Another significant mechanism is the interference with DNA and DNA-associated processes . nih.gov This can occur through direct DNA intercalation or by inhibiting enzymes that are essential for DNA replication, transcription, and maintenance, such as topoisomerases and polymerases. nih.govnih.gov
Furthermore, some quinoline derivatives can modulate the activity of drug efflux pumps like P-glycoprotein, thereby overcoming multidrug resistance, a major challenge in cancer therapy. nih.gov
The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to create multi-target agents with enhanced efficacy. researchgate.net The plasticity of the quinoline nucleus allows for the design of compounds that can simultaneously target multiple pathways involved in cancer cell proliferation, survival, and metastasis. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Influence of Substituents on the Quinoline (B57606) Ring System on Bioactivity
The substitution pattern on the quinoline ring of quinoline-based compounds is a key determinant of their biological activity. Studies on various quinoline derivatives have demonstrated that the nature, position, and electronic properties of substituents can significantly modulate their efficacy and selectivity.
For instance, in a series of 3-(quinolin-4-ylamino)benzenesulfonamides, which are structurally related to 3-(quinolin-3-ylamino)phenol, the substituents on the quinoline ring played a critical role in their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comnih.gov The inhibitory activities were found to decrease in the order of 6-OCH₃ > 6-CH₃ > 7-Cl-6-F > 6-Br > 5,7-(Cl)₂ for hCA I, highlighting the beneficial effect of electron-donating groups at the 6-position. nih.gov A methoxy (B1213986) group at the 6-position (compound 6c ) led to a 4.4-fold increase in potency for hCA I inhibition compared to the unsubstituted analog (6a ). nih.gov For hCA II, the order of inhibitory activity was 7-Cl-6-F > 6-OCH₃ > 6-CH₃ > 6-Br > 5,7-(Cl)₂. tandfonline.com The 7-chloro-6-fluoro substituted compound (6e ) was the most potent inhibitor of hCA II. tandfonline.comnih.govresearchgate.net
The position of substituents on the quinoline ring is also crucial for other biological activities like anticancer effects. For some cancer cell lines, compounds with substitutions at positions 2 and 3 have shown greater activity than those with substitutions at positions 4 and 8. orientjchem.org The presence of a halogen group can enhance anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.org In a series of 5,6,7-trimethoxy quinoline derivatives, compounds with N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) substitutions at the 4-position of the quinoline ring exhibited the most potent antiproliferative activity against several human cancer cell lines. nih.gov
The following table summarizes the inhibitory activity of substituted 3-(quinolin-4-ylamino)benzenesulfonamides against hCA I and hCA II. nih.gov
| Compound | Substituent on Quinoline Ring | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 6a | H | 4.233 | 3.594 |
| 6b | 6-CH₃ | 1.872 | 0.121 |
| 6c | 6-OCH₃ | 0.966 | 0.083 |
| 6d | 6-Br | 2.541 | 0.255 |
| 6e | 7-Cl, 6-F | 2.119 | 0.083 |
| 6f | 5,7-Cl₂ | >10 | 0.876 |
Impact of Modifications on the Phenol (B47542) Moiety on Biological Profile
Modifications to the phenol moiety of phenol-containing quinoline compounds can significantly alter their biological activities. The phenolic hydroxyl group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets.
In a study of indolo[3,2-b]quinoline analogs with anti-MRSA activity, the 4-aminophenol (B1666318) group was identified as an essential structural feature. nih.gov Similarly, for antimalarial 4-aminoquinoline (B48711) derivatives, the introduction of an α-aminocresol motif, a substituted phenol, resulted in compounds with potent activity against drug-resistant P. falciparum. nih.gov
The position of the hydroxyl group on the phenyl ring is also critical. For example, in a series of mannose-quinoline conjugates, the regioisomeric position of the hydroxyl group on the quinoline ring (which can be considered a modification of a phenol-like system) influenced the antioxidant and antibacterial activities of the compounds. rsc.org
Furthermore, the substitution on the phenyl ring of N-phenyl quinoline derivatives has been shown to be important. For a series of 5,6,7-trimethoxy-N-aryl-quinolin-4-amines, increasing the lipophilicity of the substitution on the N-phenyl group generally led to increased cytotoxicity against cancer cells. nih.gov Compounds with phenoxy and benzoyl substitutions on the phenyl ring were more cytotoxic than other derivatives. nih.gov
The following table illustrates the effect of substituents on the N-phenyl ring of 5,6,7-trimethoxy-2-methyl-quinolin-4-amine derivatives on their antiproliferative activity against the A2780 human ovarian cancer cell line. nih.gov
| Compound | Substitution on N-phenyl ring | IC₅₀ (µM) on A2780 cells |
| 7a | 4-OCH₃ | 18.2 |
| 7b | 3,4,5-(OCH₃)₃ | 20.3 |
| 7d | 3-OH, 4-OCH₃ | 15.6 |
| 7e | 4-C(O)Ph | 4.5 |
| 7f | 4-OPh | 5.2 |
Role of the Amine Linker in Modulating Biological Activity
In the context of anticancer agents based on a cyclopenta[b]thiophene scaffold, the final step of synthesis involved the nucleophilic displacement of a chlorine atom with various amino phenols, highlighting the importance of the amine linkage in the final structure. who.int For antimalarial bisquinoline derivatives, the nature of the linker joining the two quinoline moieties was found to be important for their activity. nih.gov Linkers such as alkanediamines and polyamines have been investigated, with the results indicating that the linker's properties affect not only the antiparasitic activity but also cytotoxicity and cellular localization. nih.gov
Studies on 4-aminoquinoline antimalarials have shown that incorporating an intramolecular hydrogen-bonding motif in the side chain, which is connected via an amine linker, can enhance activity against drug-resistant P. falciparum. nih.gov This suggests that the linker can contribute to the binding affinity of the molecule to its target.
Positional Isomerism and Stereochemical Effects on Activity
Positional isomerism and stereochemistry are critical factors that can profoundly affect the biological activity of quinoline derivatives. The spatial arrangement of atoms and functional groups determines how a molecule fits into the binding site of a biological target.
The position of the nitrogen atom in the quinoline ring and the point of attachment of the aminophenol side chain are defining features. While much research has focused on 4-aminoquinolines, the activity of 3-aminoquinoline (B160951) derivatives like this compound would be expected to differ due to the altered geometry. For instance, in a study on pyrazolo[3,4-b]quinolines, the final product's structure and properties were highly dependent on the initial reaction, which could lead to different isomers. mdpi.com
Positional isomerism of substituents on the quinoline ring also has a significant impact. As discussed in section 5.1, the location of substituents on the quinoline ring of 3-(quinolin-4-ylamino)benzenesulfonamides dictates their inhibitory potency against different carbonic anhydrase isoforms. tandfonline.comnih.gov Similarly, for anticancer quinolines, substitutions at positions 2 and 3 were found to be more effective against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org
Stereochemistry also plays a crucial role. For bisquinoline antimalarials, different stereoisomers of N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine exhibited potent activity against Plasmodium berghei in mice, indicating that the stereochemical configuration of the linker is important for in vivo efficacy. oup.com
Computational Approaches to SAR/QSAR Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking, are powerful tools for understanding the SAR of quinoline derivatives and for designing new, more potent compounds.
3D-QSAR studies have been successfully applied to various classes of quinoline-based compounds. For example, 3D-QSAR models have been developed for inhibitors of the M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum (PfM18AAP), providing insights into the structural features that contribute to their inhibitory potency. nih.govresearchgate.net These models, often based on techniques like Partial Least Squares Regression (PLSR), can achieve high correlation coefficients, indicating their predictive power. researchgate.net
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For PfM18AAP inhibitors, a pharmacophore model identified a hydrogen bond donor, a hydrophobic group, and two aromatic rings as key features. nih.govresearchgate.net
Molecular docking studies provide a virtual representation of how a ligand binds to its target protein. This can help to rationalize observed SAR data and to predict the binding modes of new compounds. For instance, docking studies of 3-(quinolin-4-ylamino)benzenesulfonamides into the active site of carbonic anhydrase can elucidate the interactions responsible for their inhibitory activity. nih.gov Similarly, molecular docking has been used to suggest that certain quinoline derivatives may target bacterial LptA and Topoisomerase IV proteins. chemrj.org
These computational approaches, when used in combination, provide a robust platform for the rational design of novel quinoline-based therapeutic agents. nih.govresearchgate.net
Advanced Computational Studies and Molecular Modeling of 3 Quinolin 3 Ylamino Phenol
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. This analysis provides critical information on binding affinity, specificity, and the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While specific docking studies for 3-(Quinolin-3-ylamino)phenol are not extensively documented, research on closely related quinoline-based compounds demonstrates the utility of this approach. For instance, docking studies are frequently performed on quinoline (B57606) derivatives targeting a wide range of proteins implicated in diseases like cancer and malaria. nih.govnih.gov For example, a study on a series of 7-substituted-4-aminoquinoline derivatives identified key binding interactions within the active site of the target protein, explaining differences in their biological activity. evitachem.com Another study on (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which shares the quinolin-3-yl core, used molecular docking to investigate its potential as an elastase inhibitor. nih.gov
A hypothetical docking study of this compound against a protein kinase, a common target for quinoline derivatives, would involve preparing the 3D structures of both the ligand and the protein. scispace.com The ligand would then be placed into the kinase's ATP-binding site, and a scoring function would be used to estimate the binding affinity, often reported as a docking score or binding energy (kcal/mol). The resulting poses would be analyzed to identify key amino acid residues that interact with the quinoline, phenol (B47542), and amino groups of the ligand.
Table 1: Illustrative Molecular Docking Data for a Quinoline Derivative against a Protein Kinase This table is a hypothetical representation based on typical docking results for quinoline-based kinase inhibitors.
| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | This compound | -8.5 | Met793 | Hydrogen Bond (with quinoline N) |
| Leu718 | Hydrophobic | |||
| Val726 | Hydrophobic | |||
| Asp855 | Hydrogen Bond (with phenol OH) |
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT can accurately predict properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov Time-Dependent DFT (TD-DFT) is an extension used to predict electronic absorption spectra (UV-Vis) and excited-state properties. mdpi.comtandfonline.com
For this compound, DFT calculations would provide optimized molecular geometry and a detailed map of its electron distribution. The molecular electrostatic potential (MEP) map would highlight the electron-rich regions (like the quinoline nitrogen and phenolic oxygen), which are potential sites for electrophilic attack or hydrogen bonding, and electron-deficient regions. rsc.org Such studies have been performed on various quinoline derivatives to understand their structure-property relationships. researchgate.netresearchgate.netacs.org For example, DFT calculations on phenyl quinoline-2-carboxylate helped correlate its molecular orbital energies with electronic transitions. researchgate.net Similarly, a combined experimental and DFT study on 6-fluoro-4-hydroxy-2-methyl quinoline provided insights into its electronic properties and nonlinear optical characteristics. tandfonline.com
Table 2: Representative Quantum Chemical Properties for a Quinoline Derivative (Calculated via DFT) This table presents typical data obtained from DFT calculations on a molecule structurally similar to this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures molecular polarity |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
| Ionization Potential | 6.0 eV | Energy required to remove an electron |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of binding events. An MD simulation of this compound complexed with a target protein would provide insights into the stability of the binding pose predicted by docking. rsc.org
The simulation tracks the atomic coordinates over a set period (typically nanoseconds), allowing for the calculation of metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex is in a stable conformation. mdpi.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are most flexible. MD simulations have been successfully applied to study the stability of various quinoline derivatives in the active sites of their target enzymes. nih.govmdpi.comjmpas.com For instance, a 200 ns simulation was used to evaluate the stability of quinoline–imidazole derivatives in complex with the enoyl acyl carrier reductase enzyme. jmpas.com
Pharmacophore Modeling and Virtual Screening for Novel Lead Identification
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. A pharmacophore model derived from an active compound like this compound can be used as a 3D query to search large chemical databases for other molecules that share the same features, a process known as virtual screening. researchgate.net
A pharmacophore model for this compound would likely include features such as an aromatic ring (quinoline), a hydrogen bond acceptor (quinoline nitrogen), a hydrogen bond donor (amino NH and phenol OH), and another aromatic ring (phenol). Studies on other aminoquinoline derivatives have successfully used this approach. For example, a five-point pharmacophore model for quinoline derivatives targeting VEGFR-2 was developed, consisting of two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net Similarly, a pharmacophore model for 4-aminoquinoline (B48711) derivatives was used to understand their anti-tubercular activity. nih.gov This approach facilitates the discovery of novel compounds with potentially similar or improved activity.
In Silico Prediction of Target Affinity and Selectivity
Predicting a compound's binding affinity (how strongly it binds to its target) and selectivity (how well it binds to the intended target versus off-targets) is a central goal of computational drug design. While docking scores provide a first approximation of affinity, more rigorous methods like free energy calculations (e.g., MM/PBSA, MM/GBSA) are often employed. These methods, typically applied to snapshots from an MD simulation, provide a more accurate estimate of the binding free energy (ΔG). nih.gov
For this compound, these calculations could predict its binding affinity to various kinases, helping to identify the most likely biological targets. By comparing the calculated binding energies for different proteins, its selectivity profile can be predicted. This in silico selectivity profiling is crucial for anticipating potential off-target effects. Computational studies on quinoline-based kinase inhibitors have used such methods to rationalize observed activities and guide the design of more selective compounds. nih.gov The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical in silico step to evaluate the drug-likeness of a compound.
Applications in Medicinal Chemistry and Drug Discovery for 3 Quinolin 3 Ylamino Phenol Analogues
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery where an active "hit" compound is systematically modified to improve its desired characteristics, such as potency against the intended target and selectivity over other related targets. For analogues of 3-(quinolin-3-ylamino)phenol, structure-activity relationship (SAR) studies are key to guiding these modifications.
Research into quinoline-based inhibitors has revealed several key optimization strategies:
Substitution on the Quinoline (B57606) Ring: The nature and position of substituents on the quinoline ring significantly impact activity. For instance, in a series of quinolinone derivatives developed as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, removing methyl groups at the 6- and 7-positions led to a 2- to 3-fold increase in potency. acs.org Replacing a methyl group with a chlorine atom not only maintained potency but also markedly improved metabolic stability in human and mouse liver microsomes. acs.org In another study on carbonic anhydrase inhibitors, a 7-chloro-6-fluoro substituted derivative was the most potent inhibitor of the hCA II isoform. nih.govresearchgate.net
Modifications of the Linker: The linker connecting the quinoline and other parts of the molecule is crucial. For mTOR inhibitors, adding an (S)-methyl substituent on a benzylic linker resulted in the most potent compound in the series, with a 10-fold enhancement in solubility. acs.orgmit.edu
Exploitation of Key Interactions: Molecular modeling and X-ray crystallography often reveal essential interactions that can be optimized. For example, the discovery that the quinolinone NH group forms a key interaction with its protein target was highlighted when its methylation led to a complete loss of inhibitory activity. acs.org Similarly, for a series of mTOR inhibitors, the quinoline nitrogen was found to be critical, as its removal resulted in a more than 20-fold loss in cellular potency, likely due to the loss of a hydrogen bond. mit.edu The carbonyl group of a quinolinone core can also be essential for inhibition. acs.org
These optimization cycles, guided by detailed SAR, allow for the refinement of initial hits into potent and selective clinical candidates.
Table 1: Example of Structure-Activity Relationship (SAR) for Quinoline-based mTOR Inhibitors
| Compound Modification | Rationale/Observation | Impact on Potency | Reference |
|---|---|---|---|
| Removal of quinoline nitrogen | Loss of a hydrogen bond with Tyr2225 in the target protein. | >20-fold reduction in cellular mTOR potency. | mit.edu |
| Removal of acyl group from piperazine | Potential loss of a hydrogen bond with Lys2186. | 2–10 fold reduction in potency. | mit.edu |
| Introduction of propyl amide on piperazine | Acyl moiety directed towards the solvent area, allowing for further optimization. | Greatest potency and selectivity in the series. | mit.edu |
| Replacement of phenyl with aliphatic chains | Small aliphatic groups are not well-tolerated in the binding pocket. | Resulted in inactive compounds. | mit.edu |
Design Principles for Novel Therapeutic Agents Based on the this compound Scaffold
The this compound scaffold serves as a versatile foundation for the rational design of new drugs. Its inherent properties allow medicinal chemists to employ several key design principles.
Scaffold Hopping and Hybridization: The quinoline core is a well-established pharmacophore. doi.org It can be combined with other known pharmacophores to create hybrid molecules with novel or enhanced activities. This strategy involves linking two distinct chemical entities known to interact with biological targets into a single molecule. nih.gov For example, quinoline-resorcinol hybrids have been developed as HSP90 inhibitors for cancer therapy. doi.org
Structure-Based Drug Design (SBDD): With the increasing availability of protein crystal structures, SBDD has become a powerful tool. By understanding the binding site of a target protein, ligands can be designed to fit precisely and form optimal interactions. In the design of VEGFR-2 inhibitors, a quinolone-3-carboxamide scaffold was designed using molecular docking to ensure binding poses and interactions comparable to the approved drug sorafenib. researchgate.net This approach helps in rationally designing substitutions to maximize affinity and selectivity.
Privileged Structure-Guided Design: The quinoline ring is considered a privileged scaffold because it is capable of binding to multiple, diverse protein targets with high affinity. doi.orgnih.gov This versatility allows for its use in developing inhibitors for a wide array of targets, including kinases, enzymes like carbonic anhydrase, and G-protein coupled receptors. nih.govfrontiersin.org The pyridinone scaffold, a related heterocyclic structure, is also noted for its ability to act as a hydrogen bond donor and acceptor, making it a valuable motif in kinase hinge-binding. frontiersin.org The 3-aminophenol (B1664112) portion of the scaffold can similarly engage in critical hydrogen bond interactions, anchoring the molecule in the target's binding site.
These principles leverage the inherent chemical and biological properties of the quinoline and phenol (B47542) moieties to create a diverse range of therapeutic candidates.
Exploration of Multi-target Directed Ligands and Polypharmacology Concepts
Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making single-target drugs less effective. rsc.orgnih.gov This has led to the rise of polypharmacology, an approach that involves designing single molecules, known as multi-target directed ligands (MTDLs), to modulate multiple targets simultaneously. nih.govresearchgate.net The quinoline-phenol scaffold is well-suited for the development of such agents.
Cancer Polypharmacology: Many modern cancer drugs are multi-kinase inhibitors. Lenvatinib, an FDA-approved drug with a quinoline core, is a non-selective inhibitor that targets several receptor tyrosine kinases involved in tumor growth and angiogenesis, including VEGFR, FGFR, and PDGFRα. nih.govresearchgate.net The design strategy for MTDLs in cancer often involves combining a kinase-binding pharmacophore, like a quinoline, with another moiety that targets a different pathway, such as epigenetic targets. researchgate.net
Neurodegenerative Diseases: In Alzheimer's disease, pathology involves amyloid-β aggregation, metal ion dysregulation, and neurotransmitter imbalances. nih.gov MTDLs have been designed by combining a quinoline-based structure (like tacrine, an acetylcholinesterase inhibitor) with other pharmacophores that can, for example, chelate metal ions or inhibit amyloid aggregation. nih.govub.eduresearchgate.net Phenol-triazole ligands have been specifically developed to have antioxidant capacity, bind copper, and modulate amyloid-β aggregation. rsc.org This demonstrates the potential of incorporating a phenol group into MTDLs for Alzheimer's.
Hybridization Strategies: The most common strategy for creating MTDLs is to link two or more distinct pharmacophores. nih.gov For example, tacrine-coumarin hybrids have been developed as potent dual-site acetylcholinesterase inhibitors. researchgate.net This modular approach allows for the combination of desired activities into a single chemical entity.
The this compound scaffold provides a promising starting point for MTDLs by offering a robust quinoline anchor that can be functionalized with other pharmacologically active groups to address multiple disease targets.
Development of Chemical Probes for Biological Research and Target Validation
Chemical probes are small, highly selective molecules used as research tools to study the function of specific proteins in cells and organisms. nih.govnih.gov Unlike drugs, their primary purpose is not therapeutic but rather to validate a protein as a potential drug target. ox.ac.ukopentargets.org A good probe must be potent, selective, and cell-permeable, and is often accompanied by an inactive analogue to serve as a negative control. nih.gov
The this compound scaffold has been successfully used to develop such research tools. A notable example is the identification of 3-((6-(Trifluoromethyl)quinolin-4-yl)amino)phenol as a chemical probe for Cyclin G-Associated Kinase (GAK). soton.ac.uk GAK is a protein kinase with a potential role in cancer and viral infections, but its function is not fully understood. The development of a selective chemical probe allows researchers to inhibit GAK specifically and observe the downstream cellular effects. ox.ac.uk This helps to elucidate the protein's biological role and validate it as a therapeutic target before committing to the long and expensive process of drug development. nih.govox.ac.uk
The use of chemical probes is a crucial step in modern drug discovery, providing a bridge between identifying a potential target and initiating a full-scale drug discovery program. nih.gov
Strategies for Enhancing Research Prospects of the Chemical Compound
To further unlock the therapeutic potential of the this compound scaffold, several research strategies can be pursued:
Systematic Library Synthesis and Screening: Creating a diverse library of analogues by systematically modifying the substitution patterns on both the quinoline and phenol rings would be highly valuable. This library could then be screened against a broad panel of biological targets, such as kinases, epigenetic proteins, and enzymes, to identify new and unexpected activities.
Expansion of Polypharmacology Applications: Building on the success of quinoline-based MTDLs, new hybrids based on the this compound scaffold could be designed. researchgate.net This could involve linking it to pharmacophores that target pathways not yet explored in combination with quinoline, such as inflammation, metabolic disorders, or specific protein-protein interactions.
Development of Advanced Chemical Probes: While a probe for GAK exists, the scaffold could be used to generate highly selective probes for other understudied proteins, particularly within the kinase family. nih.govsoton.ac.uk This would accelerate biological understanding and open up new avenues for therapeutic intervention.
Application of Computational and AI-Driven Design: Integrating computational methods, such as advanced molecular docking, machine learning, and artificial intelligence, can accelerate the design-synthesis-test cycle. researchgate.netuni-halle.de These tools can predict the activity and properties of virtual compounds, helping to prioritize the synthesis of the most promising candidates and uncover novel SAR.
Exploration of Novel Therapeutic Areas: While much research has focused on cancer and neurodegenerative diseases, the broad biological activity of quinolines suggests potential in other areas. doi.orgchemrj.org Screening campaigns could investigate the utility of this compound analogues against infectious diseases (bacterial, fungal, viral), cardiovascular conditions, or rare genetic disorders.
By pursuing these strategies, the full potential of the this compound chemical space can be more thoroughly explored, likely leading to the discovery of novel research tools and next-generation therapeutic agents.
Analytical and Spectroscopic Characterization Methods in 3 Quinolin 3 Ylamino Phenol Research
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopy is a cornerstone in the characterization of novel compounds like 3-(Quinolin-3-ylamino)phenol and its derivatives. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed structural map.
¹H NMR: In ¹H NMR spectra of quinoline (B57606) derivatives, the protons on the quinoline and phenol (B47542) rings resonate at characteristic chemical shifts. For instance, in related quinoline compounds, the proton of the NH group typically appears as a singlet. tandfonline.com The aromatic protons of the quinoline and aminophenol moieties would be expected to produce a complex series of multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. The specific coupling patterns and chemical shifts are highly sensitive to the substitution pattern on both ring systems. The disappearance of a signal corresponding to an amino group (NH₂) and the appearance of a new signal for the secondary amine (NH) linkage confirms the successful coupling of the quinoline and aminophenol units. beilstein-journals.org
Table 1: Representative NMR Data for Related Quinoline Structures
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.8 | Complex multiplet patterns |
| ¹H | Phenolic O-H | ~9.7 | Broad singlet, exchangeable with D₂O |
| ¹H | Amino N-H | ~9.6 - 10.2 | Broad singlet |
| ¹³C | Aromatic C-H | 115 - 140 | Multiple signals |
| ¹³C | Aromatic C-N | 145 - 155 | Deshielded by nitrogen |
| ¹³C | Aromatic C-O | 150 - 160 | Deshielded by oxygen |
Note: Data is generalized from various quinoline-phenol derivatives and may not represent the exact values for this compound. jst.go.jpmdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
A broad band in the region of 3200-3550 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. msu.edu The N-H stretching vibration of the secondary amine linkage would likely appear in a similar region, around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to be observed in the 3000-3100 cm⁻¹ range. vscht.cz Furthermore, C=C and C=N stretching vibrations within the quinoline and phenol aromatic rings would give rise to a series of sharp bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the phenol would be visible between 1260-1000 cm⁻¹. vscht.cz
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |
| Amino N-H | Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Moderate to Weak |
| Aromatic C=C | Stretch | 1500 - 1600 | Moderate to Strong |
| Quinoline C=N | Stretch | 1500 - 1600 | Moderate to Strong |
| C-N | Stretch | 1250 - 1350 | Moderate |
| C-O | Stretch | 1000 - 1260 | Strong |
Source: Generalized from typical IR absorption data for organic functional groups. msu.eduvscht.cz
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. biocompare.com The extended π-conjugated system of this compound, encompassing both the quinoline and phenol rings, is expected to absorb UV light.
UV-Vis Spectroscopy: The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent polarity. beilstein-journals.org
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. derpharmachemica.com Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and Stokes shift, are sensitive to the molecular structure and the surrounding environment. beilstein-journals.org The study of these properties can be valuable for potential applications in sensing and imaging. rsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. nih.govresearchgate.net The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Analysis of the fragmentation pattern can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
X-ray Crystallography for Three-Dimensional Structure Determination
While spectroscopic methods provide information about connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. beilstein-journals.org To perform this technique, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, which reveals the precise positions of all atoms in the molecule. mdpi.com
This technique provides definitive information on bond lengths, bond angles, and torsional angles. It can also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the crystal lattice. beilstein-journals.org For complex molecules like this compound, X-ray crystallography is the gold standard for structural confirmation.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. jst.go.jp By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture will separate based on their polarity. A pure compound should ideally show a single spot on the TLC plate.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is widely employed. tandfonline.comnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and the isolation of the pure compound. The choice of eluting solvents is critical for achieving good separation. tandfonline.comnih.gov
Q & A
Q. What synthetic routes are most effective for producing 3-(Quinolin-3-ylamino)phenol, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminoquinoline with a halogenated phenol derivative under reflux in ethanol/acetic acid (1:1 v/v) for 18 hours, followed by recrystallization from dioxane, yields the target compound . Optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Lindlar catalyst) improve regioselectivity in similar quinoline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack formylation of quinolines .
- Temperature Control : Maintaining reflux conditions (80–100°C) minimizes side reactions .
Table 1 : Comparative synthesis conditions from literature:
| Reagents | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminoquinoline + Phenol | Ethanol/AcOH | None | 65–70 | |
| Halogenated Quinoline | DMF | Pd/C | 80–85 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–8.5 ppm) and amine NH (δ 5.2–5.8 ppm) .
- IR : Stretching vibrations for C=N (1650 cm) and O–H (3200 cm) confirm structure .
- Chromatography :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min to assess purity (>95%) .
Q. How can researchers determine the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify saturation via UV-Vis at λmax = 270 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition by HPLC .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite (Glide module) to dock the compound into target proteins (e.g., PI3Kδ for anti-inflammatory activity). Validate with MM-GBSA binding energy calculations (< -50 kcal/mol indicates strong binding) .
- QSAR Modeling : Train models on quinoline derivatives using descriptors like logP, polar surface area, and H-bond donors .
Q. How can reaction mechanisms in the synthesis of this compound be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates. For example, detect quinoline imine formation (δ 8.3 ppm) .
- Isotopic Labeling : Use N-labeled 3-aminoquinoline to track amine participation via N NMR .
Q. What strategies address contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (1–100 µM) in antioxidant (DPPH assay) and anti-inflammatory (COX-2 inhibition) models .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Replicate experiments ≥3 times .
Q. How can X-ray crystallography resolve the 3D structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
